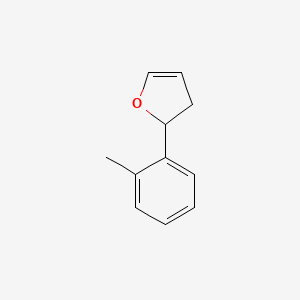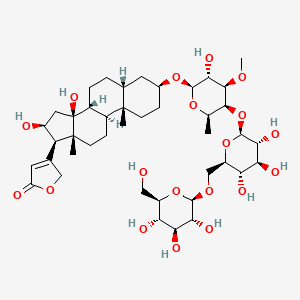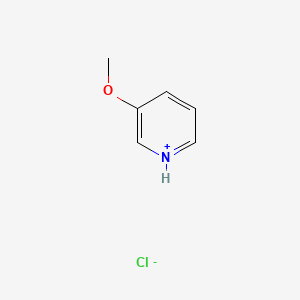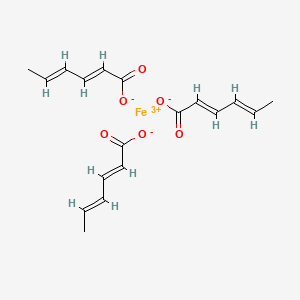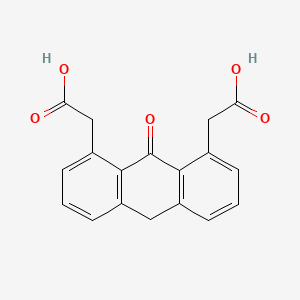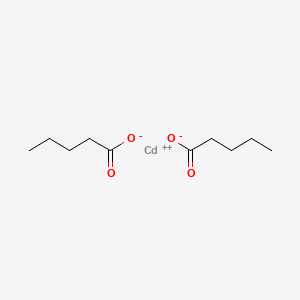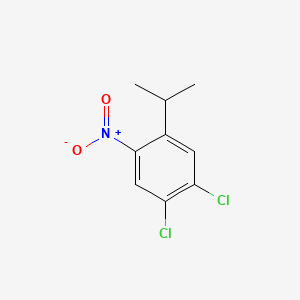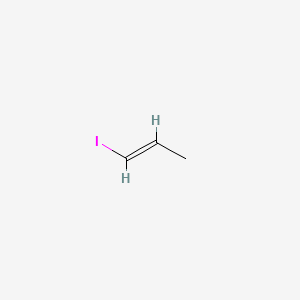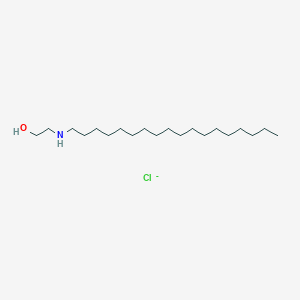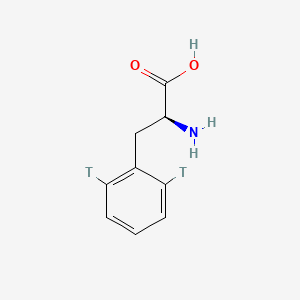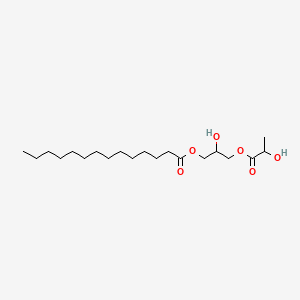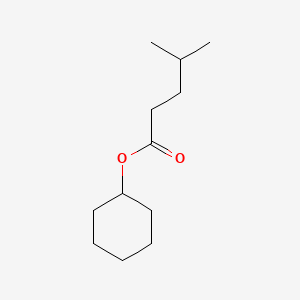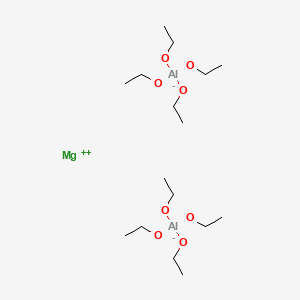
Magnesium bis(tetraethoxyaluminate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bis(tetraethoxyaluminate) is an organometallic compound with the molecular formula C8H20AlMgO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bis(tetraethoxyaluminate) can be synthesized through a reaction between magnesium and tetraethoxyaluminum. The reaction typically involves the use of anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
[ \text{Mg} + 2 \text{Al(OC}_2\text{H}_5\text{)}_3 \rightarrow \text{Mg[Al(OC}_2\text{H}_5\text{)}_4]_2 ]
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid any moisture or oxygen interference .
Industrial Production Methods
Industrial production of magnesium bis(tetraethoxyaluminate) involves large-scale synthesis using high-purity raw materials and controlled reaction conditions. The process includes the purification of the final product to ensure its suitability for various applications. The use of advanced techniques such as distillation and crystallization helps in obtaining a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium bis(tetraethoxyaluminate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and aluminum oxide.
Reduction: It can be reduced using strong reducing agents to yield magnesium and aluminum metals.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of magnesium bis(tetraethoxyaluminate) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from the reactions of magnesium bis(tetraethoxyaluminate) include:
- Magnesium oxide (MgO)
- Aluminum oxide (Al2O3)
- Substituted aluminum compounds depending on the nucleophile used .
Scientific Research Applications
Magnesium bis(tetraethoxyaluminate) has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in organic synthesis and polymerization reactions.
- Biology : Investigated for its potential use in drug delivery systems and as a biomaterial.
- Medicine : Explored for its potential in developing new pharmaceuticals and therapeutic agents.
- Industry : Utilized in the production of advanced materials, coatings, and as a precursor for other organometallic compounds .
Mechanism of Action
The mechanism by which magnesium bis(tetraethoxyaluminate) exerts its effects involves the interaction of the magnesium and aluminum centers with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic reactions. The ethoxy groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to magnesium bis(tetraethoxyaluminate) include:
- Magnesium bis(glycinate)
- Magnesium bis(acetylacetonate)
- Magnesium bis(phenoxide) .
Uniqueness
Magnesium bis(tetraethoxyaluminate) is unique due to its specific combination of magnesium and aluminum centers, along with the ethoxy groups. This unique structure imparts distinct chemical properties, such as high reactivity and selectivity in catalytic reactions, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
32982-66-4 |
|---|---|
Molecular Formula |
C16H40Al2MgO8 |
Molecular Weight |
438.75 g/mol |
IUPAC Name |
magnesium;tetraethoxyalumanuide |
InChI |
InChI=1S/8C2H5O.2Al.Mg/c8*1-2-3;;;/h8*2H2,1H3;;;/q8*-1;2*+3;+2 |
InChI Key |
RBJUOTMGIYMRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Al-](OCC)(OCC)OCC.CCO[Al-](OCC)(OCC)OCC.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


